Bis-benzyloxy benzoic acid methyl ester
Description
Bis-benzyloxy benzoic acid methyl ester is a substituted benzoic acid derivative featuring two benzyloxy groups attached to the aromatic ring, with a methyl ester at the carboxylic acid position. This compound is typically synthesized via reactions involving diamines and α-benzyloximino acid chlorides, yielding both mono- and bis-benzyloxy derivatives. For instance, reacting diamine with 1.2 equivalents of α-benzyloximino acid chloride produces the 6-mono-benzyloxy methyl ester (62% yield) and the bis-benzyloxy methyl ester (15% yield) .
Properties
IUPAC Name |
methyl 2,3-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-13-8-14-20(25-15-17-9-4-2-5-10-17)21(19)26-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGUIGQUAMSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443248 | |
| Record name | Bis-benzyloxy benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-27-9 | |
| Record name | Bis-benzyloxy benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bis-benzyloxy benzoic acid methyl ester (BBBME) is a synthetic organic compound that belongs to the benzoate family. Its unique structure, characterized by two benzyloxy substituents on the benzene ring and a methyl ester group, suggests potential biological activities. This article explores the biological activity of BBBME, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H20O4
- Molecular Weight : 348.4 g/mol
- Structural Features : The presence of two benzyloxy groups enhances lipophilicity and membrane permeability, which are critical for biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including BBBME, exhibit antimicrobial properties. A study on similar compounds demonstrated that modifications in the structure can lead to improved activity against bacterial strains such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, a compound with a similar scaffold showed a minimum inhibitory concentration (MIC) of 256 µg/mL against S. pneumoniae .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| C3 | 256 | Streptococcus pneumoniae |
| 5e | 1 | Streptococcus pneumoniae |
| 5a | Not specified | Staphylococcus aureus |
Anti-inflammatory and Anti-cancer Activities
Compounds with structural similarities to BBBME have been investigated for anti-inflammatory and anti-cancer activities. The dual benzyloxy substituents may enhance interaction with biological targets such as enzymes and receptors involved in inflammatory pathways and tumor progression .
The mechanism of action for BBBME is hypothesized to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
- Hydrophobic Interactions : The benzyloxy groups increase lipophilicity, facilitating interactions with lipid membranes.
- Enzyme Modulation : BBBME may inhibit key enzymes or receptors involved in disease processes, potentially leading to therapeutic effects.
Study on Antimicrobial Derivatives
In a recent study focusing on benzyl and benzoyl benzoic acid derivatives, several compounds were synthesized and tested for their antimicrobial efficacy. The study highlighted that electron-withdrawing substituents significantly enhanced antimicrobial activity against priority pathogens .
Structural Optimization Research
Further research into structural modifications indicated that specific substitutions on the benzene rings could lead to substantial improvements in biological activity. For example, the introduction of trifluoromethyl groups resulted in compounds with MIC values significantly lower than those of their analogs .
Comparison with Similar Compounds
Structural Features
- Bis-benzyloxy benzoic acid methyl ester : Two benzyloxy groups (electron-rich, bulky) and a methyl ester.
- 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester (): Combines a propargyloxy (alkyne-containing) group with a benzyloxy group. The propargyl moiety enables click chemistry applications, unlike the inert benzyloxy groups in the bis-benzyloxy analog.
- Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate (): Features a bromoacetyl group, which is highly reactive in nucleophilic substitutions, offering pathways for further functionalization compared to the stable benzyloxy groups .
- 2-Hydroxy-3-O-β-D-glucosyloxy benzoic acid methyl ester (): Contains a hydrophilic glucosyloxy group, enhancing water solubility, whereas bis-benzyloxy derivatives are more lipophilic .
Physical and Chemical Properties
- Volatility/Solubility :
- Reactivity :
Preparation Methods
Methyl Esterification of Dihydroxybenzoic Acid
The initial step involves converting dihydroxybenzoic acid (e.g., 3,4-dihydroxybenzoic acid or 4,5-dihydroxybenzoic acid) into its methyl ester. This is achieved via Fischer esterification , where the carboxylic acid reacts with methanol under acidic conditions:
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Solvent: Methanol (excess as reactant and solvent).
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Catalyst: Sulfuric acid (3–5% v/v).
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Temperature: Reflux (65–70°C).
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Duration: 12–24 hours.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over Na₂SO₄.
This method yields methyl dihydroxybenzoate in >80% purity, contingent on the starting material’s substitution pattern.
Benzylation of Hydroxyl Groups
The methyl ester’s hydroxyl groups are subsequently protected via Williamson ether synthesis , employing benzyl bromide as the alkylating agent:
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Acetone or dimethylformamide (DMF).
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Temperature: Reflux (56–80°C for acetone; 100–150°C for DMF).
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Duration: 10–24 hours.
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Molar Ratio: Benzyl bromide : methyl dihydroxybenzoate = 2.2–2.5 : 1 (to ensure complete bis-benzylation).
Optimization Insights :
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Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates but require higher temperatures.
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Base Selection: K₂CO₃ is preferred for its mildness and ease of removal, whereas NaH offers stronger alkalinity for stubborn substrates.
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Side Reactions: Over-alkylation is mitigated by controlling stoichiometry and reaction time.
Post-reaction, the crude product is purified via recrystallization (e.g., ethyl acetate/hexane) or column chromatography, yielding the target compound in 65–85% isolated yield.
Alternative Methodologies and Comparative Analysis
Mitsunobu Reaction for Benzylation
While Williamson ether synthesis dominates industrial workflows, the Mitsunobu reaction offers an alternative for sterically hindered substrates. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate ether formation under milder conditions:
Advantages :
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Avoids alkyl halides, reducing toxicity.
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Compatible with heat-sensitive substrates.
Limitations :
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Higher cost due to stoichiometric reagents.
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Requires anhydrous conditions.
Solvent-Mediated Esterification (Patent-Based Approach)
A patent-pending method optimizes esterification using aromatic solvents (e.g., xylene) and stepwise temperature gradients:
Procedure :
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Esterification : Benzoic acid and methanol react in xylene at 180–250°C with a metal catalyst (e.g., titanium tetrabutoxide).
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Benzylation : Sequential addition of benzyl bromide at elevated temperatures.
Key Benefits :
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Enhanced Yield : 90–95% via continuous benzoic acid recycling.
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Reduced Byproducts : Aromatic solvents suppress sublimation of benzoic acid, minimizing equipment fouling.
Reaction Optimization and Scalability
Catalytic Systems
Acid Catalysts :
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H₂SO₄ : Cost-effective but requires neutralization.
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p-Toluenesulfonic Acid (pTSA) : Easier removal via aqueous wash.
Metal Catalysts :
Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability for Benzylation | Yield (%) |
|---|---|---|---|---|
| Acetone | 56 | 20.7 | Moderate | 65–75 |
| DMF | 153 | 36.7 | High | 80–85 |
| Xylene | 137–140 | 2.3 | Low (esterification only) | 90–95 |
Table 1: Solvent properties and performance in benzylation/esterification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous reactors for:
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Temperature Control : Precise stepwise heating (180°C → 220°C → 250°C) minimizes side reactions.
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Automated Recycling : Unreacted benzoic acid is distilled and reused, reducing waste.
Challenges and Mitigation Strategies
Purification Difficulties
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Issue : Co-elution of mono- and bis-benzylated products during chromatography.
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Solution : Gradient elution with hexane/ethyl acetate (7:3 → 1:1).
Hydroxyl Group Reactivity
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Issue : Differing reactivity of para- vs. meta-hydroxyl groups.
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Solution : Use excess benzyl bromide (2.5 eq) and prolonged reaction times.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare bis-benzyloxy benzoic acid methyl ester?
Answer:
The synthesis typically involves sequential esterification and benzyloxy protection. A general approach includes:
Selective benzylation : Protect hydroxyl groups on benzoic acid derivatives using benzyl bromide or chloroformate under basic conditions (e.g., K₂CO₃/DMF) to form bis-benzyloxy intermediates .
Methyl esterification : React the protected benzoic acid with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., NaH or TEA) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Ensure purity via TLC and NMR .
Key Considerations : Monitor reaction progress via FT-IR for ester C=O stretch (~1700 cm⁻¹) and benzyl ether C-O-C signals .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., loss of benzyl groups or methyl ester moieties) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₀O₅).
Validation : Cross-reference data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) to resolve ambiguities .
Advanced: How can researchers mitigate by-product formation during the benzyloxy protection step?
Answer:
By-products often arise from incomplete protection or over-alkylation. Strategies include:
- Controlled Stoichiometry : Use 2.2 equivalents of benzylating agent per hydroxyl group to ensure complete reaction while minimizing excess reagent .
- Temperature Modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., di-benzylation of adjacent hydroxyls) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance benzyl bromide reactivity in biphasic systems .
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust conditions dynamically .
Post-Reaction Analysis : Employ preparative HPLC to isolate target compounds from by-products (e.g., mono-benzylated species) .
Advanced: How should researchers address contradictions in spectral data during characterization?
Answer:
Discrepancies may arise from impurities, stereochemical variations, or instrumentation artifacts. Follow this protocol:
Repurification : Re-crystallize or re-chromatograph the sample to eliminate impurities (e.g., residual solvents or unreacted starting materials) .
High-Resolution Techniques : Use HR-MS to confirm molecular formula and 2D NMR (COSY, HSQC) to resolve overlapping signals .
Comparative Analysis : Cross-check with NIST spectral libraries or published data for structurally similar esters (e.g., methyl benzoate or benzyl-protected analogs) .
Computational Validation : Simulate NMR or IR spectra using DFT calculations (e.g., Gaussian software) to match experimental data .
Advanced: What computational tools predict physicochemical properties of this compound?
Answer:
Key properties (e.g., solubility, logP, Henry’s Law constants) can be modeled using:
- Quantitative Structure-Property Relationship (QSPR) : Tools like EPI Suite or COSMOtherm estimate logP (~3.5–4.0) and water solubility based on ester hydrophobicity .
- Henry’s Law Prediction : Compare with experimental data for methyl benzoate derivatives (e.g., Henry’s constant ~1.3×10⁻¹ atm·m³/mol for methyl 4-methylbenzoate) to infer volatility .
- Molecular Dynamics (MD) Simulations : Assess solvent interactions (e.g., in DMSO or THF) to optimize reaction media .
Experimental Validation : Measure partition coefficients (logP) via shake-flask method and compare with predictions .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (risk of ester saponification) .
- Personal Protection : Use nitrile gloves, fume hoods, and eye protection. Monitor airborne exposure via OSHA-recommended methods (e.g., NIOSH 0500) .
Waste Disposal : Neutralize with mild acid (e.g., diluted HCl) before incineration or chemical waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
